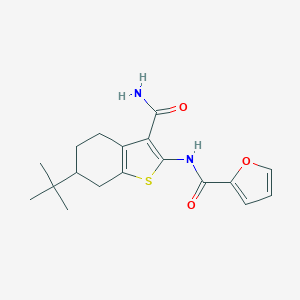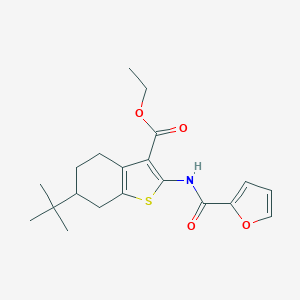
2-((4,5-Diphenyloxazol-2-yl)thio)-1-(thiophen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4,5-Diphenyloxazol-2-yl)thio)-1-(thiophen-2-yl)ethanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DOTE and has been extensively studied for its unique properties and potential benefits.
Wirkmechanismus
The exact mechanism of action of 2-((4,5-Diphenyloxazol-2-yl)thio)-1-(thiophen-2-yl)ethanone is not well understood. However, it is believed that the compound interacts with cellular components such as proteins and lipids, leading to changes in their structure and function. The compound's fluorescence properties are thought to arise from its ability to interact with biomolecules and emit light when excited by a light source.
Biochemical and Physiological Effects:
Studies have shown that 2-((4,5-Diphenyloxazol-2-yl)thio)-1-(thiophen-2-yl)ethanone exhibits low cytotoxicity and does not cause significant damage to cells. The compound has also been shown to be stable in biological systems, making it an ideal candidate for use in vivo. In addition, the compound's fluorescence properties make it useful for imaging biological systems and monitoring cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-((4,5-Diphenyloxazol-2-yl)thio)-1-(thiophen-2-yl)ethanone is its strong fluorescence properties, which make it an ideal candidate for use in fluorescence-based experiments. The compound is also stable and exhibits low cytotoxicity, making it safe for use in biological systems. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to work with in aqueous systems.
Zukünftige Richtungen
There are several future directions for research on 2-((4,5-Diphenyloxazol-2-yl)thio)-1-(thiophen-2-yl)ethanone. One area of interest is the development of new synthetic methods for the compound that can improve its yield and purity. Another direction is the exploration of the compound's potential applications in other fields such as materials science and environmental monitoring. Finally, further studies are needed to elucidate the compound's mechanism of action and its interactions with biological systems.
Synthesemethoden
The synthesis of 2-((4,5-Diphenyloxazol-2-yl)thio)-1-(thiophen-2-yl)ethanone involves the reaction of 2-bromo-1-(thiophen-2-yl)ethanone with 4,5-diphenyloxazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent system, typically dimethylformamide or dimethylacetamide, at elevated temperatures. The product is obtained in high yields and can be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-((4,5-Diphenyloxazol-2-yl)thio)-1-(thiophen-2-yl)ethanone has been widely studied for its potential applications in various fields such as fluorescence sensing, bioimaging, and photodynamic therapy. The compound exhibits strong fluorescence properties, making it an ideal candidate for use as a fluorescent probe in biological systems. It has also been used as a photosensitizer in photodynamic therapy, a treatment modality that involves the use of light to activate a photosensitizing agent to kill cancer cells.
Eigenschaften
Molekularformel |
C21H15NO2S2 |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C21H15NO2S2/c23-17(18-12-7-13-25-18)14-26-21-22-19(15-8-3-1-4-9-15)20(24-21)16-10-5-2-6-11-16/h1-13H,14H2 |
InChI-Schlüssel |
OIVBTDUYVBXJKD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)C3=CC=CS3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)C3=CC=CS3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide](/img/structure/B289391.png)
![6-Tert-butyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289392.png)
![6-Tert-butyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289395.png)
![Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B289396.png)
![N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289398.png)
![N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289399.png)
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289400.png)
![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289404.png)


![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-chlorobenzamide](/img/structure/B289409.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B289410.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-chlorobenzamide](/img/structure/B289411.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide](/img/structure/B289412.png)